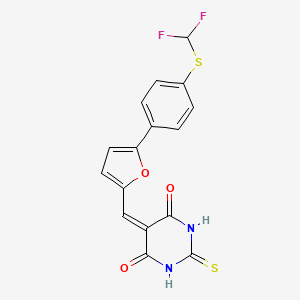

5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

5-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a dihydropyrimidine-dione derivative featuring:

- A 2-thioxodihydropyrimidine-4,6(1H,5H)-dione core, which provides a planar, conjugated system.

- A methylene bridge linking the core to a furan ring.

- A 4-((difluoromethyl)thio)phenyl substituent at the 5-position of the furan.

Properties

IUPAC Name |

5-[[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O3S2/c17-15(18)25-10-4-1-8(2-5-10)12-6-3-9(23-12)7-11-13(21)19-16(24)20-14(11)22/h1-7,15H,(H2,19,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKZHRPWPVGADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione often involves multi-step organic reactions. A typical route includes the preparation of intermediates such as substituted furan and pyrimidine derivatives, followed by their coupling through a series of condensation and cyclization reactions under controlled conditions, often requiring catalysts like palladium or copper, and reagents such as bases or acids.

Industrial Production Methods: In industrial settings, the production of this compound may utilize large-scale batch reactors where temperature, pressure, and reactant concentrations are meticulously controlled. Continuous flow methods may also be employed to optimize yield and purity, often integrating real-time analytical techniques to monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including:

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Commonly reduced using reagents like sodium borohydride, affecting the thioxo group and converting it to a thioether.

Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the phenyl and furan rings.

Common Reagents and Conditions: Typical reagents include Lewis acids and bases, transition metal catalysts, and common organic solvents such as dichloromethane or ethanol. Reaction conditions often range from room temperature to moderate heating, under inert atmospheres to prevent unwanted side reactions.

Major Products: The major products from these reactions can vary widely, from sulfoxide or sulfone derivatives in oxidation reactions to thioethers in reduction processes. Substitution reactions might yield various substituted furans or pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Biologically, it’s researched for its potential biochemical interactions, possibly serving as a ligand in enzyme studies or as a probe in biochemical assays.

Medicine: Medically, the compound could be explored for its therapeutic potential, potentially serving as a lead compound in drug discovery programs targeting specific molecular pathways.

Industry: In industrial applications, it may be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is primarily dictated by its ability to interact with specific molecular targets through its functional groups. These interactions can modulate biochemical pathways by binding to active sites on enzymes or receptors, thereby altering their activity.

Comparison with Similar Compounds

Structural Analogues with Aryl-Furan Substitutions

Key Observations :

- Electron-withdrawing vs.

- Synthetic yields: High yields (>80%) are common for Knoevenagel-derived analogs (e.g., 82% in ) .

Thiophene-Based Analogs

Key Observations :

Complex Heterocyclic Derivatives

Biological Activity

The compound 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thioxodihydropyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the difluoromethyl group and the thio moiety enhances its interaction with biological targets.

Antiproliferative Effects

Research indicates that derivatives of thioxodihydropyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this structure can inhibit cell proliferation in breast cancer (MCF-7) cells with IC50 values ranging from 13.3 µM to higher concentrations depending on the specific structural modifications .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 13.3 |

| Related Thioxodihydropyrimidine Derivative | MCF-7 | 20.4 |

| Acarbose (Standard) | MCF-7 | 875.75 |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. For example, it has shown inhibitory effects on xanthine oxidase and α-glucosidase, which are important in various metabolic pathways. The IC50 values for these activities suggest a promising profile for therapeutic applications in managing conditions like gout and diabetes.

| Enzyme | IC50 (µM) |

|---|---|

| Xanthine Oxidase | 24.3 |

| α-Glucosidase | 448.63 |

Case Studies

Several studies have highlighted the biological activities of thioxodihydropyrimidine derivatives:

- Anticancer Activity : A study demonstrated that a related thioxodihydropyrimidine compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 13.3 µM, indicating its potential as an anticancer agent .

- Enzyme Inhibition : Another research highlighted the compound's ability to inhibit α-glucosidase with an IC50 value of 448.63 µM, suggesting its utility in managing postprandial hyperglycemia .

- Radical Scavenging Activity : Compounds in this class have also been tested for their ability to scavenge free radicals, showing promising results that could contribute to their overall therapeutic potential.

The biological activity of the compound may be attributed to its ability to interact with various proteins involved in cell signaling and metabolism. The difluoromethyl group likely enhances lipophilicity, facilitating better membrane permeability and target interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.